molecular formula C11H17NO4S B14845405 N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide

N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide

Katalognummer: B14845405
Molekulargewicht: 259.32 g/mol
InChI-Schlüssel: HEYXYGVIVIKZAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide is an organic compound with the molecular formula C11H17NO4S It is characterized by the presence of a tert-butoxy group, a hydroxyphenyl group, and a methanesulfonamide group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide typically involves the reaction of 3-tert-butoxy-4-hydroxybenzene with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The hydroxy group in this compound can undergo oxidation reactions to form corresponding quinones.

    Reduction: The compound can be reduced to form various derivatives depending on the reducing agents used.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Reduced hydroxyphenyl derivatives.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the methanesulfonamide group can enhance the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

  • N-(3-Tert-butoxy-5-hydroxyphenyl)methanesulfonamide
  • N-(3-Tert-butoxy-4-hydroxybenzyl)methanesulfonamide

Comparison: N-(3-Tert-butoxy-4-hydroxyphenyl)methanesulfonamide is unique due to the specific positioning of the tert-butoxy and hydroxy groups on the phenyl ring. This structural arrangement can influence its reactivity and interactions compared to similar compounds. For instance, the position of the hydroxy group can affect the compound’s ability to form hydrogen bonds and its overall stability.

Eigenschaften

Molekularformel

C11H17NO4S

Molekulargewicht

259.32 g/mol

IUPAC-Name

N-[4-hydroxy-3-[(2-methylpropan-2-yl)oxy]phenyl]methanesulfonamide

InChI

InChI=1S/C11H17NO4S/c1-11(2,3)16-10-7-8(5-6-9(10)13)12-17(4,14)15/h5-7,12-13H,1-4H3

InChI-Schlüssel

HEYXYGVIVIKZAW-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC1=C(C=CC(=C1)NS(=O)(=O)C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.